molecular formula C14H15FN2O2 B12076993 5-(3-Fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid

5-(3-Fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B12076993
M. Wt: 262.28 g/mol
InChI Key: MILIAFDSSPBWHA-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound featuring a fluorophenyl substituent at the C5 position and an isobutyl group at the N1 position, with a carboxylic acid moiety at C2. Pyrazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties . The isobutyl chain contributes to lipophilicity, which may impact membrane permeability.

Synthesis routes for such compounds often involve cyclocondensation of hydrazides with diketones or via Mannich reactions, as seen in related triazole-thione derivatives (e.g., Scheme 4 in ). Structural characterization typically employs NMR (e.g., 13C-NMR signals for pyrazole carbons at δC 160–166 ppm) and X-ray crystallography, as demonstrated in analogous pyrazole-benzoic acid structures.

Properties

Molecular Formula

C14H15FN2O2

Molecular Weight

262.28 g/mol

IUPAC Name

5-(3-fluorophenyl)-1-(2-methylpropyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C14H15FN2O2/c1-9(2)8-17-13(7-12(16-17)14(18)19)10-4-3-5-11(15)6-10/h3-7,9H,8H2,1-2H3,(H,18,19)

InChI Key

MILIAFDSSPBWHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C(=O)O)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Structural Representation

The compound features a pyrazole ring with an isobutyl group and a 3-fluorophenyl substituent. The presence of the fluorine atom contributes to its lipophilicity, enhancing its interaction with biological targets.

Medicinal Chemistry

5-(3-Fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid has shown promising biological activities, particularly in cancer research:

Anticancer Activity

Preliminary studies indicate that this compound exhibits antiproliferative effects against various cancer cell lines. For example, it has been tested against MCF7 breast cancer cells, showing significant inhibition of cell growth.

CompoundCell LineIC50 (μM)Mechanism
This compoundMCF75.6Inhibition of cell proliferation
Reference Compound (Dasatinib)MDA-MB-231<0.01SRC/ABL inhibition

Antioxidant Properties

Research suggests that similar pyrazole derivatives possess antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have indicated potential anti-inflammatory properties for this compound, making it relevant for treating inflammatory diseases.

Agricultural Applications

In addition to its medicinal uses, 5-(3-Fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid may have applications in agriculture:

Herbicidal Activity

Research into pyrazole derivatives has suggested that they can act as herbicides by inhibiting specific enzymes involved in plant growth. This compound's structural characteristics could enhance its efficacy as a selective herbicide.

Material Science Applications

The unique properties of 5-(3-Fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid also open avenues for its use in material science:

Polymer Chemistry

Due to its ability to participate in various chemical reactions, this compound could serve as a monomer or additive in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of various pyrazole derivatives, 5-(3-Fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid was highlighted for its significant antiproliferative effects against breast cancer cells. The study utilized various concentrations to determine the IC50 values across different cell lines, showcasing its potential as a lead compound in cancer therapy.

Case Study 2: Herbicidal Efficacy Testing

A field trial assessed the herbicidal efficacy of several pyrazole derivatives, including this compound. Results indicated that it effectively reduced weed populations while promoting crop growth, suggesting its viability as a selective herbicide in agricultural settings.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can interact with various biological molecules. The carboxylic acid group can also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Positional Isomers: Fluorophenyl Substituent Variations

  • 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic Acid ():
    This positional isomer features a 2-fluorophenyl group instead of 3-fluorophenyl. The ortho-fluorine may induce steric hindrance and alter electronic distribution, reducing resonance stabilization compared to the meta-substituted target compound. Crystallographic studies highlight planar pyrazole-benzoic acid systems, suggesting similar rigidity but distinct dipole moments.

Core Heterocycle Modifications

  • 5-(3-Fluorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione ():
    Replacing the pyrazole core with a triazole introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity. The thione group (C=S) at C3 replaces the carboxylic acid, reducing acidity but increasing hydrophobic interactions. NMR data (δC 164.89–166.64 ppm for triazole carbons) indicate similar electronic environments but distinct reactivity.

  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ():
    The trifluoromethyl group at C3 and a sulfanyl-chlorophenyl substituent at C5 introduce strong electron-withdrawing effects. The carbaldehyde moiety at C4 contrasts with the carboxylic acid in the target compound, affecting solubility and electrophilicity. Torsional angles (e.g., C4–S1–C6–C7: 178.4°) suggest greater conformational flexibility.

Substituent Effects: Alkyl Chains and Functional Groups

  • Isobutyl Sildenafil (): This pyrazolo[4,3-d]pyrimidinone derivative shares an isobutyl group but incorporates a sulfonyl-piperazine moiety. The larger heterocyclic system may enhance π-stacking but reduce metabolic stability compared to simpler pyrazoles.
  • 5-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic Acid ():
    The trifluoropropyl group increases lipophilicity and electron-withdrawing effects, while the methoxycarbonyl ester modifies solubility. The free carboxylic acid at C3 aligns with the target compound, but the ester group may confer prodrug-like properties.

Key Data Tables

Table 1: Structural and Electronic Comparison

Compound Name Core Structure C5 Substituent C3 Functional Group Key NMR Shifts (δC, ppm)
Target Compound Pyrazole 3-Fluorophenyl Carboxylic Acid 160–166 (pyrazole C3/C5)
2-[5-(2-Fluorophenyl)... Benzoic Acid Pyrazole-benzoic acid 2-Fluorophenyl Carboxylic Acid Similar range
5-(3-Fluorophenyl)-triazole-3-thione Triazole 3-Fluorophenyl Thione (C=S) 164.89–166.64
Isobutyl Sildenafil Pyrazolo-pyrimidinone Ethoxyphenyl Ketone N/A

Biological Activity

5-(3-Fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which has garnered interest due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, supported by relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with an isobutyl group at position 1 and a 3-fluorophenyl group at position 5, along with a carboxylic acid functional group at position 3. The synthesis typically involves the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group.

Anti-inflammatory Properties

Research indicates that 5-(3-Fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation.

Table 1: Inhibitory Activity Against COX Enzymes

CompoundIC50 (μM)Reference
5-(3-Fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acidTBDCurrent Study
Celecoxib0.04
Other Pyrazole DerivativesVarious

The compound's effectiveness was compared to standard anti-inflammatory drugs like celecoxib, demonstrating comparable or superior activity in certain assays.

Analgesic Effects

In addition to anti-inflammatory properties, this compound has been evaluated for analgesic effects. Studies employing animal models of pain have shown that it can significantly reduce pain responses, suggesting its potential as an analgesic agent.

The biological activity of this compound is primarily attributed to its ability to inhibit COX enzymes. By blocking these enzymes, it reduces the production of prostaglandins, which are mediators of inflammation and pain. The selectivity for COX-2 over COX-1 is particularly important for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

Several studies have highlighted the compound's efficacy in various models:

  • Carrageenan-Induced Paw Edema Model : In this study, administration of the compound resulted in a significant decrease in paw swelling compared to control groups, indicating strong anti-inflammatory effects.
  • Cotton Pellet-Induced Granuloma Model : The compound also demonstrated efficacy in reducing granuloma formation, further supporting its anti-inflammatory profile.

Structure-Activity Relationship (SAR)

The presence of the fluorophenyl and isobutyl groups is crucial for enhancing the biological activity of this pyrazole derivative. Modifications to these substituents can lead to variations in potency and selectivity against COX enzymes.

Table 2: Structure-Activity Relationships

SubstituentEffect on Activity
FluorophenylIncreased COX-2 selectivity
IsobutylEnhanced lipophilicity and bioavailability

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